

Ceceline: A Technical Overview of a Pyrido[3,4-b]indole Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceceline**

Cat. No.: **B1236838**

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides a comprehensive overview of the chemical properties of **Ceceline**, a harmala alkaloid. Due to a lack of publicly available data on the specific biological activity of **Ceceline**, this document summarizes findings from closely related pyrido[3,4-b]indole derivatives to offer insights into its potential pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Ceceline is a heterocyclic compound with the systematic IUPAC name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol.^{[1][2]} It belongs to the class of harmala alkaloids, which are known for their diverse biological activities.^[2]

Table 1: Chemical and Physical Properties of **Ceceline**

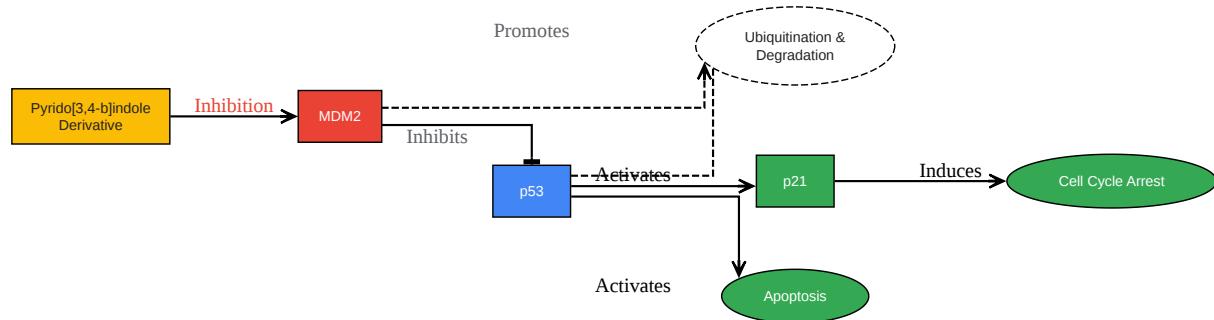
Property	Value	Reference
Molecular Formula	C19H16N2O2	[1] [2]
Molecular Weight	304.3 g/mol	[1] [2]
IUPAC Name	4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol	[1] [2]
CAS Number	76525-09-2	[1] [2]
SMILES	<chem>CC(=O)c1ccccc1C2=C(C=C1)Nc3ccccc3C=C2</chem>	[1]
Appearance	Not reported	
Solubility	Not reported	

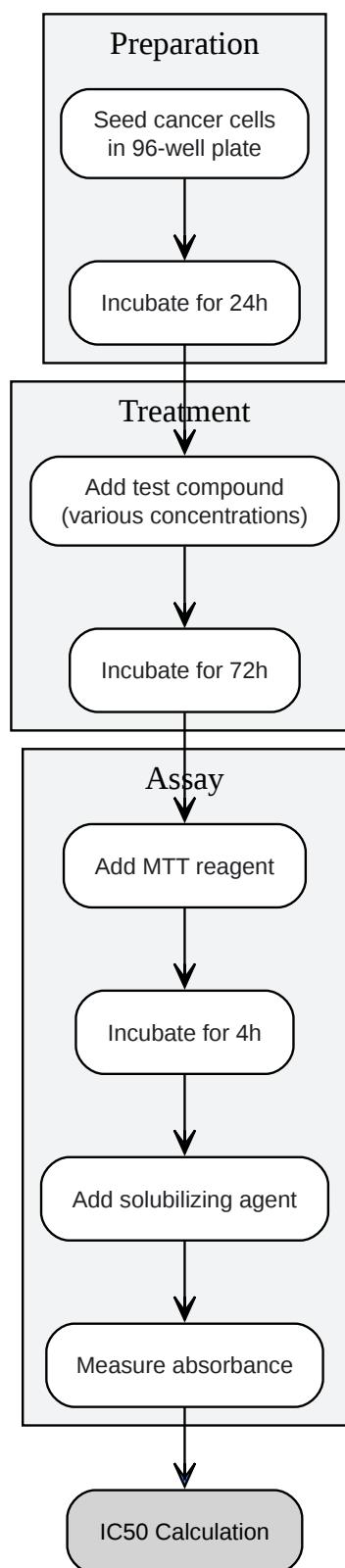
Biological Activity of Structurally Related Pyrido[3,4-b]indole Derivatives

While specific studies on the biological activity of **Ceceline** are not readily available, research on structurally similar pyrido[3,4-b]indole derivatives has demonstrated potent broad-spectrum anticancer activity.^[3] A notable study synthesized and evaluated a series of these compounds, revealing significant antiproliferative effects against a panel of human cancer cell lines.^[3]

In Vitro Anticancer Activity

The antiproliferative activity of novel pyrido[3,4-b]indole derivatives was assessed against a range of human cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers.^[3] The half-maximal inhibitory concentrations (IC50) for the most potent analogs are summarized in the table below.^[3]


Table 2: In Vitro Antiproliferative Activity (IC50) of Lead Pyrido[3,4-b]indole Derivatives^[3]


Cell Line	Cancer Type	Compound 11 (nM)
MDA-MB-468	Triple-Negative Breast Cancer	80
HCT116	Colon Cancer	130
WM164	Melanoma	130
MIA PaCa-2	Pancreatic Cancer	200

Data represents the activity of 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11), a structurally related analog of **Ceceline**.^[3]

Proposed Mechanism of Action

Computational modeling studies on active pyrido[3,4-b]indole derivatives suggest that they may exert their anticancer effects through the inhibition of the MDM2 (murine double minute 2) protein.^[3] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these compounds may prevent the degradation of p53, leading to the activation of p53-mediated signaling pathways that induce cell cycle arrest and apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ceceline: A Technical Overview of a Pyrido[3,4-b]indole Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236838#what-is-the-chemical-structure-of-ceceline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com